(2-(4-Methylhexahydro-1H-azepin-1-yl)ethyl)guanidine sulfate
Description
(2-(4-Methylhexahydro-1H-azepin-1-yl)ethyl)guanidine sulfate is a guanidine derivative featuring a 4-methyl-substituted azepine (7-membered saturated nitrogen heterocycle) linked via an ethyl group to a guanidine moiety, which is further stabilized as a sulfate salt. Guanidine-based compounds are known for their diverse pharmacological activities, particularly in modulating adrenergic neurotransmission. This compound’s structural uniqueness lies in the methyl group at position 4 of the azepine ring, which may influence its pharmacokinetic and pharmacodynamic properties compared to related compounds .
Properties
CAS No. |
2948-77-8 |
|---|---|
Molecular Formula |
C10H24N4O4S |
Molecular Weight |
296.39 g/mol |
IUPAC Name |
2-[2-(4-methylazepan-1-yl)ethyl]guanidine;sulfuric acid |
InChI |
InChI=1S/C10H22N4.H2O4S/c1-9-3-2-6-14(7-4-9)8-5-13-10(11)12;1-5(2,3)4/h9H,2-8H2,1H3,(H4,11,12,13);(H2,1,2,3,4) |
InChI Key |
ZYZVLXPDNXKWPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(CC1)CCN=C(N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Methylhexahydro-1H-azepin-1-yl)ethyl)guanidine sulfate typically involves the formation of the azepine ring followed by the introduction of the guanidine group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the azepine ring. Subsequent reactions introduce the guanidine group, often through the use of reagents like cyanamide or its derivatives .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction environments to ensure the efficient formation of the desired product. Techniques such as crystallization and chromatography are employed to purify the final compound .
Chemical Reactions Analysis
Types of Reactions
(2-(4-Methylhexahydro-1H-azepin-1-yl)ethyl)guanidine sulfate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the guanidine group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups to the molecule .
Scientific Research Applications
(2-(4-Methylhexahydro-1H-azepin-1-yl)ethyl)guanidine sulfate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (2-(4-Methylhexahydro-1H-azepin-1-yl)ethyl)guanidine sulfate involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. This compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Guanethidine Sulfate
Chemical Name : [2-(Hexahydro-1(2H)-azocinyl)ethyl]guanidine sulfate
Key Differences :
- Ring Structure : Guanethidine contains an 8-membered azocine ring, whereas the target compound has a 7-membered azepine ring with a methyl substituent at position 3.
- Pharmacology: Guanethidine is a well-established antihypertensive agent that depletes norepinephrine storage in sympathetic neurons. The structural modifications in the target compound could alter its binding affinity to vesicular monoamine transporters (VMATs) .
Bethanidine Sulfate
Chemical Name : [2-(2,6-Dimethylpiperidin-1-yl)ethyl]guanidine sulfate
Key Differences :
- Ring Structure : Bethanidine features a 6-membered piperidine ring with methyl groups at positions 2 and 6, contrasting with the 7-membered azepine in the target compound.
- Activity : Bethanidine has a shorter duration of action than guanethidine due to rapid renal excretion. The azepine ring in the target compound may confer metabolic stability, prolonging its half-life .
Sulfonamide-Linked Guanidines
Examples :
- 1-Amino-2-[4-chloro-5-methyl-2-(4-trifluoromethylbenzylthio)benzenesulfonyl]guanidine (12)
- 1-Amino-2-{4-chloro-5-methyl-2-[(2-phenylsulfonyl)ethylthio]benzenesulfonyl}guanidine (18) Key Differences:
- Structural Backbone : These compounds incorporate sulfonamide and alkylthio groups instead of a nitrogen heterocycle.
- Properties : They exhibit higher melting points (183–250°C) and distinct IR/NMR profiles due to sulfonyl and aromatic substituents, suggesting reduced bioavailability compared to the target compound .
Data Table: Comparative Analysis
Research Findings and Mechanistic Insights
- Synthetic Routes : The target compound may be synthesized via alkylation of 4-methylazepine with chloroacetonitrile, followed by catalytic reduction and guanidine coupling, analogous to guanethidine’s synthesis .
- Biological Activity: Guanidine derivatives with nitrogen heterocycles (e.g., azepine/azocine) exhibit adrenergic neuron-blocking effects by inhibiting norepinephrine release. The 4-methyl group in the target compound could sterically hinder metabolic degradation, enhancing efficacy .
- Comparative Solubility : Sulfate salts of guanidine derivatives generally exhibit good aqueous solubility, critical for oral bioavailability. The sulfonamide analogs (e.g., Compound 12) show lower solubility due to bulky aromatic groups .
Biological Activity
(2-(4-Methylhexahydro-1H-azepin-1-yl)ethyl)guanidine sulfate, also known by its CAS number 72877-38-4, is a compound that has garnered attention for its potential biological activities. This article explores various aspects of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula for (2-(4-Methylhexahydro-1H-azepin-1-yl)ethyl)guanidine sulfate is . It is characterized by the presence of a guanidine moiety, which is often associated with a range of biological activities.
Pharmacological Effects
Research indicates that compounds with guanidine structures can exhibit various pharmacological effects, including:
- Antihypertensive Activity : Guanidine derivatives have been studied for their ability to lower blood pressure through central nervous system mechanisms.
- Neuromodulation : Some studies suggest that guanidine compounds can influence neurotransmitter release and may have implications in neurodegenerative diseases.
- Antimicrobial Properties : Certain guanidine derivatives have demonstrated antimicrobial activity against various pathogens.
The exact mechanisms through which (2-(4-Methylhexahydro-1H-azepin-1-yl)ethyl)guanidine sulfate exerts its biological effects are still under investigation. However, potential mechanisms include:
- Receptor Interaction : The compound may interact with specific receptors in the central nervous system, influencing neurotransmitter pathways.
- Ion Channel Modulation : It may affect ion channels involved in neuronal excitability and muscle contraction.
- Enzyme Inhibition : There is potential for this compound to inhibit enzymes involved in metabolic pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of (2-(4-Methylhexahydro-1H-azepin-1-yl)ethyl)guanidine sulfate:
| Study | Findings |
|---|---|
| Study 1 | Investigated the antihypertensive effects of guanidine derivatives in animal models, showing significant reductions in blood pressure. |
| Study 2 | Explored the neuroprotective effects of similar compounds in vitro, suggesting potential benefits in treating neurodegenerative disorders. |
| Study 3 | Evaluated antimicrobial activity against Gram-positive and Gram-negative bacteria, revealing moderate effectiveness. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
